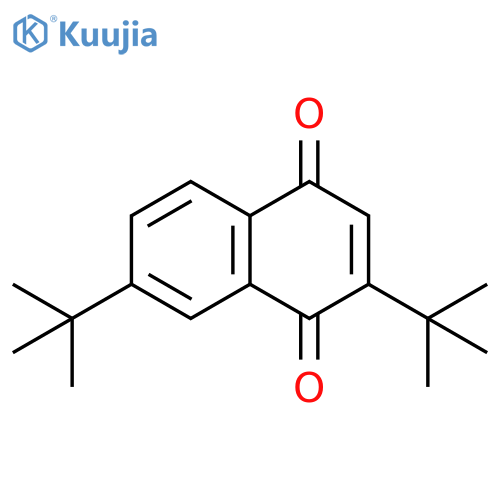Cas no 10239-91-5 (2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE)

2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE 化学的及び物理的性質
名前と識別子
-
- 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE
- 1,4-Naphthalenedione, 2,7-bis(1,1-dimethylethyl)-
-
- インチ: 1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)16(20)14(10-15(12)19)18(4,5)6/h7-10H,1-6H3
- InChIKey: SCNIHHSZHHPWDN-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC(C(C)(C)C)=C2)C(=O)C=C1C(C)(C)C
じっけんとくせい
- 密度みつど: 1.066±0.06 g/cm3(Predicted)
- ゆうかいてん: 55-57 °C(Solv: ethanol (64-17-5))
- ふってん: 388.4±42.0 °C(Predicted)
2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | S1602116-50mg |
10239-91-5 | AldrichCPR | 50mg |
RMB 1299.72 | 2025-02-21 |
2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONEに関する追加情報
2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE: A Comprehensive Overview
The compound with CAS No. 10239-91-5, commonly referred to as 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound is a derivative of naphthoquinone, a class of compounds known for their unique electronic properties and potential applications in various industries. The naphthoquinone framework serves as the core structure, while the tert-butyl groups attached at positions 2 and 7 impart specific steric and electronic characteristics to the molecule.
Recent studies have highlighted the importance of naphthoquinones in the development of advanced materials, particularly in the realm of optoelectronics. The tert-butyl substituents in 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE play a crucial role in modulating the compound's electronic properties. These substituents not only enhance the molecule's stability but also influence its ability to act as an electron acceptor in organic semiconductors. This makes it a promising candidate for applications in organic photovoltaics (OPVs) and field-effect transistors (FETs).
In terms of synthesis, 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent oxidation. The synthesis pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. Researchers have also explored alternative methods, such as microwave-assisted synthesis and catalytic processes, to further enhance the efficiency of its preparation.
The structural uniqueness of 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE has led to its exploration in various biological systems. Recent studies have demonstrated its potential as an antioxidant and anti-inflammatory agent. The compound's ability to scavenge free radicals makes it a valuable addition to the development of new therapeutic agents. Furthermore, its role in modulating cellular signaling pathways has been investigated, opening avenues for its application in cancer therapy.
From an environmental perspective, naphthoquinones like 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE are being studied for their biodegradability and eco-friendly properties. As industries increasingly prioritize sustainability, understanding the environmental impact of such compounds is crucial. Recent research has focused on assessing their degradation pathways under various conditions and their potential toxicity to aquatic organisms.
In conclusion, 2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advancing materials science and pharmacology. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in shaping future innovations.
10239-91-5 (2,7-DI-TERT-BUTYL-1,4-NAPHTHOQUINONE) 関連製品
- 2137980-62-0(1-(4-methanesulfonyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-2-ol)
- 1806317-06-5(4-Methoxy-2-nitro-6-phenylpyridine)
- 1795358-74-5(N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide)
- 2305253-27-2(5-Oxa-7-azaspiro[3.4]octan-6-one, 2-amino-, cis-)
- 95611-88-4(5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic Acid)
- 33499-42-2(Ethyl 2,4-dimethylbenzoate)
- 602303-26-4(7-Chloro-2-iodothieno[3,2-b]pyridine)
- 922884-70-6(N-(1-benzothiophen-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide)
- 2232877-37-9(4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline hydrochloride)
- 651744-22-8(4-Fluoro-5-hydroxy-1-triisopropylsilyl-7-azaindole)



